N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the piperazine ring might be formed through a cyclization reaction . The thiadiazole ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The electron-donating properties of the nitrogen atoms and the electron-withdrawing properties of the sulfur atom could lead to interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the nitrogen atoms in the piperazine ring could act as nucleophiles in substitution reactions. The pyrimidine ring could undergo electrophilic aromatic substitution reactions .Properties
IUPAC Name |
N,N-dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7S/c1-10-16-17-13(21-10)20-6-4-19(5-7-20)12-8-11(18(2)3)14-9-15-12/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCMQMYODGFSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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